molecular formula C19H25N5O2 B14451784 5-Pyrimidinecarboxamide, N-(1-benzyl-4-piperidyl)-4-methoxy-2-(methylamino)- CAS No. 72412-04-5

5-Pyrimidinecarboxamide, N-(1-benzyl-4-piperidyl)-4-methoxy-2-(methylamino)-

Katalognummer: B14451784
CAS-Nummer: 72412-04-5
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: AJDBNAMXYHPCQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Pyrimidinecarboxamide, N-(1-benzyl-4-piperidyl)-4-methoxy-2-(methylamino)- is a complex organic compound with a molecular formula of C20H28ClN5O2 . This compound is known for its unique structure, which includes a pyrimidine ring, a piperidine ring, and various functional groups such as methoxy and methylamino groups. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

5-Pyrimidinecarboxamide, N-(1-benzyl-4-piperidyl)-4-methoxy-2-(methylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5-Pyrimidinecarboxamide, N-(1-benzyl-4-piperidyl)-4-methoxy-2-(methylamino)- is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Pyrimidinecarboxamide, N-(1-benzyl-4-piperidyl)-4-methoxy-2-(methylamino)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-Benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide
  • 2-Amino-N-(1-benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide
  • 5-Pyrimidinecarboxamide, N-(1-benzyl-4-piperidyl)-2-(dimethylamino)-4-methoxy-

Uniqueness

Compared to similar compounds, 5-Pyrimidinecarboxamide, N-(1-benzyl-4-piperidyl)-4-methoxy-2-(methylamino)- stands out due to its specific functional groups and structural configuration, which confer unique chemical and biological properties. These differences make it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

72412-04-5

Molekularformel

C19H25N5O2

Molekulargewicht

355.4 g/mol

IUPAC-Name

N-(1-benzylpiperidin-4-yl)-4-methoxy-2-(methylamino)pyrimidine-5-carboxamide

InChI

InChI=1S/C19H25N5O2/c1-20-19-21-12-16(18(23-19)26-2)17(25)22-15-8-10-24(11-9-15)13-14-6-4-3-5-7-14/h3-7,12,15H,8-11,13H2,1-2H3,(H,22,25)(H,20,21,23)

InChI-Schlüssel

AJDBNAMXYHPCQL-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC=C(C(=N1)OC)C(=O)NC2CCN(CC2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.